4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
CAS No.: 1588441-18-2
Cat. No.: VC2709784
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1588441-18-2 |
|---|---|
| Molecular Formula | C7H5F3N2O3 |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 |
| Standard InChI Key | HEKASLCSFSEZAP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F |
Introduction
Physical and Chemical Properties
Basic Properties
The fundamental properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1588441-18-2 |
| Molecular Formula | C₇H₅F₃N₂O₃ |
| Molecular Weight | 222.12 g/mol |
| Appearance | White powders |
| Purity (Commercial) | 95-98% |
| Storage Conditions | Store at room temperature (RT) |
Table 1: Basic physical and chemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
Structural Characteristics
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine contains a pyridine ring with three substituents positioned strategically:
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A methoxy group (-OCH₃) at the 4-position
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A nitro group (-NO₂) at the 5-position
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A trifluoromethyl group (-CF₃) at the 2-position
The compound's structural identification parameters include:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine |
| InChI | InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 |
| InChIKey | HEKASLCSFSEZAP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC=C1N+[O-])C(F)(F)F |
Table 2: Structural identifiers of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
Computed Properties
Advanced computational analysis provides additional physicochemical characteristics:
| Property | Value |
|---|---|
| XLogP3-AA | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 1 |
| Exact Mass | 222.02522651 Da |
| Topological Polar Surface Area | 67.9 Ų |
| Heavy Atom Count | 15 |
| Complexity | 241 |
Table 3: Computed physicochemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine
Stock Solution Preparation
For research applications, stock solutions can be prepared at various concentrations. The following table provides guidance for preparing stock solutions of different molarities:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 4.5021 mL | 22.5104 mL | 45.0207 mL |
| 5 mM | 0.9004 mL | 4.5021 mL | 9.0041 mL |
| 10 mM | 0.4502 mL | 2.251 mL | 4.5021 mL |
Table 4: Solvent volumes required to prepare stock solutions of different concentrations
For optimal stability and performance in laboratory settings, the following handling recommendations are advised:
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Select appropriate solvents based on the compound's solubility characteristics
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Store prepared solutions in separate packages to prevent degradation from repeated freezing and thawing
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Storage duration guidelines:
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At -80°C: Use within 6 months
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At -20°C: Use within 1 month
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To increase solubility, heat the container to 37°C and use ultrasonic bath agitation
Applications
Research Applications
4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine serves as:
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A valuable building block in organic synthesis
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An intermediate in the preparation of more complex heterocyclic compounds
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A reference standard in analytical chemistry
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A structural motif in the development of new chemical libraries
The trifluoromethyl group, a key structural feature of this compound, imparts specific electronic properties that make it especially useful in medicinal chemistry research. The presence of this group can enhance metabolic stability, increase lipophilicity, and improve binding selectivity of molecules that incorporate it .
Pharmaceutical and Industrial Applications
Related Compounds
Several structurally related compounds have been studied, providing context for understanding the chemical behavior of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine:
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5-Nitro-2-(trifluoromethyl)pyridine - A closely related analog that lacks the methoxy group at the 4-position. NMR analysis indicates distinct spectroscopic properties with 1H NMR signals at δ 9.52 (d, J = 2.3 Hz), 8.72 (dd, J = 8.6, 2.4 Hz), and 7.97 (d, J = 8.6 Hz), and a characteristic 19F NMR signal at δ -68.1 (s, 3F) .
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4-Methyl-5-nitro-2-(trifluoromethyl)pyridine - A structural analog with a methyl group instead of a methoxy at the 4-position .
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4-Methoxy-5-(trifluoromethyl)pyridin-2-amine - A related compound with an amino group at the 2-position instead of a trifluoromethyl group, and a trifluoromethyl group at the 5-position instead of a nitro group .
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